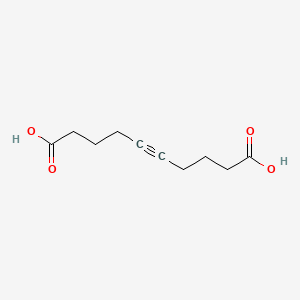

5-Decynedioic acid

描述

Structure

3D Structure

属性

CAS 编号 |

3646-44-4 |

|---|---|

分子式 |

C10H14O4 |

分子量 |

198.22 g/mol |

IUPAC 名称 |

dec-5-ynedioic acid |

InChI |

InChI=1S/C10H14O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h3-8H2,(H,11,12)(H,13,14) |

InChI 键 |

MYYSSKJPRXUJHE-UHFFFAOYSA-N |

SMILES |

C(CC#CCCCC(=O)O)CC(=O)O |

规范 SMILES |

C(CC#CCCCC(=O)O)CC(=O)O |

其他CAS编号 |

3646-44-4 |

同义词 |

5-decynedioic acid |

产品来源 |

United States |

Natural Occurrence and Biological Distribution of 5 Decynedioic Acid

Isolation and Detection in Mammalian Biological Matrices

The identification of 5-decynedioic acid in human biospecimens has been primarily documented in urine and to a lesser extent, explored in blood plasma.

An acetylenic dicarboxylic acid, identified as this compound, has been successfully isolated from human urine. nih.gov The structure of the compound was confirmed using mass spectrometry on several of its derivatives and through infrared spectroscopy. nih.gov Further analysis, involving osmium tetroxide oxidation to form a vic-diketone, definitively established the position of the triple bond. nih.gov

For healthy adults maintaining a standard diet, the typical 24-hour urinary excretion of this acid is estimated to be in the range of 0.01 to 0.1 millimoles. nih.gov

Urinary Excretion of this compound

| Parameter | Value | Population |

|---|

Data sourced from Clinical Chemistry, 1975. nih.gov

Co-occurrence of Isomeric Acetylenic Dicarboxylic Acids

During the analysis of urinary organic acids, researchers have noted the presence of isomers of this compound, indicating potential shared or similar metabolic origins.

Mass spectrometric analysis of human urine has provided evidence for the presence of the isomeric 4-decynedioic acid alongside this compound. nih.gov However, it is noted that 4-decynedioic acid is present in significantly smaller quantities. nih.gov

Hypothesized Biological Origins and Dietary Associations

The presence of this compound in individuals on a "regular diet" suggests a potential link to dietary intake. nih.gov Acetylenic fatty acids are known to occur naturally in certain tropical plants, particularly within the Santalaceae and Olacaceae families. gerli.com For instance, tariric acid (6-octadecynoic acid) is a well-known acetylenic fatty acid found in the seed fat of plants from the Picramnia genus. gerli.com

It is hypothesized that this compound may be a metabolic byproduct resulting from the oxidation of longer-chain acetylenic fatty acids consumed in the diet. This metabolic process would be analogous to the known pathways where common unsaturated fatty acids like oleic and linoleic acid are oxidized to form various dicarboxylic acids. nih.gov

Advanced Methodologies for the Chemical Synthesis of 5 Decynedioic Acid

Strategic Approaches to Acetylenic Dicarboxylic Acid Construction

The synthesis of acetylenic dicarboxylic acids is a fundamental challenge in organic chemistry, with various strategies developed to construct this functional group arrangement. These methods often involve either building the carboxylic acid functionalities onto an existing alkyne core or creating the alkyne bond within a dicarboxylic acid framework.

One of the earliest described methods for a simple acetylenic dicarboxylic acid, butynedioic acid, involves the dehydrohalogenation of a saturated, halogenated precursor. Treating α,β-dibromosuccinic acid with a strong base like potassium hydroxide (B78521) in an alcoholic solvent yields the corresponding acetylenedicarboxylate (B1228247) salt, which is then acidified to produce the final acid. wikipedia.orgorgsyn.org This approach relies on the elimination of two molecules of hydrogen halide to form the triple bond.

Another strategy involves the direct carboxylation of acetylene (B1199291) or its derivatives. For instance, acetylenedicarboxylic acid can be prepared through the reaction of acetylene with carbon dioxide in the presence of a copper or silver catalyst and an amine base. google.com A significant challenge in this method is controlling the reaction to achieve dicarboxylation, as the initially formed acetylenemonocarboxylic acid salt often has low solubility, which can hinder the second carboxylation step. google.com

For the construction of longer-chain acetylenic acids, the alkylation of smaller acetylenic units is a common approach. This can involve the condensation of a lithio-alkyne with an ω-bromo-acid in a mixed solvent system like liquid ammonia-tetrahydrofuran. tandfonline.com Alternatively, the dilithio anion of an acetylenic acid can be reacted with an alkyl halide. tandfonline.com These methods provide a modular way to build up the carbon chain to the desired length.

Table 1: Summary of General Synthetic Strategies for Acetylenic Dicarboxylic Acids

| Synthetic Strategy | General Reaction | Precursors | Key Reagents/Conditions | Reference |

| Dehydrohalogenation | Elimination | Dihalo-dicarboxylic acid (e.g., α,β-dibromosuccinic acid) | Potassium hydroxide, Methanol/Ethanol (B145695) | wikipedia.orgorgsyn.org |

| Direct Carboxylation | Carboxylation | Acetylene, Carbon Dioxide | Silver or Copper catalyst, Amine base | google.com |

| Alkyne Alkylation | Condensation/Alkylation | Lithio-alkyne and ω-bromo-acid OR Dilithio-acetylenic acid and alkyl halide | Liquid ammonia-tetrahydrofuran, n-Butyllithium | tandfonline.com |

Specific Synthetic Pathways to 5-Decynedioic Acid

The synthesis of this compound can be achieved through multi-step sequences that build the C10 backbone and incorporate the carboxylic acid end groups. One effective method proceeds through a dinitrile intermediate.

A robust pathway to this compound involves the hydrolysis of the corresponding dinitrile, 5-decynedinitrile. The hydrolysis of the nitrile groups provides a direct route to the desired dicarboxylic acid functionality. In a documented procedure, 5-decynedinitrile is subjected to vigorous hydrolysis conditions to convert both nitrile groups into carboxylic acids. lookchem.com The dinitrile is heated under reflux with a mixture of concentrated sulfuric acid and water for several hours. lookchem.com This process effectively cleaves the carbon-nitrogen triple bonds of the nitrile groups and replaces them with carboxyl groups, yielding this compound. lookchem.com

The success of the nitrile hydrolysis route is contingent on the availability of the 5-decynedinitrile precursor. This intermediate can be synthesized from a corresponding dihalide. For example, 1,6-dichloro-4-octyne serves as a suitable starting material. lookchem.com The synthesis involves a nucleophilic substitution reaction where the chlorine atoms are displaced by cyanide ions. The reaction is typically carried out by heating the dihalide under reflux with potassium cyanide in an aqueous ethanol solution. lookchem.com The presence of potassium iodide can facilitate the reaction. lookchem.com

The subsequent hydrolysis of the resulting 5-decynedinitrile to this compound requires harsh conditions to ensure complete conversion of both nitrile functions. The process involves heating the dinitrile under reflux with an aqueous solution of sulfuric acid. lookchem.com After the reaction is complete, the product is isolated by cooling the mixture, followed by extraction with an organic solvent like ether. lookchem.com

Table 2: Synthesis of this compound via Nitrile Intermediate

| Step | Reactant(s) | Reagent(s)/Catalyst(s) | Conditions | Product | Yield | Reference |

| 1. Dinitrile Formation | 1,6-dichloro-4-octyne | Potassium cyanide, Potassium iodide | Reflux in aqueous solution | 5-decynedinitrile | 68% | lookchem.com |

| 2. Hydrolysis | 5-decynedinitrile | Sulfuric acid, Water | Reflux | This compound | - | lookchem.com |

Syntheses of Analogous Acetylenic Dicarboxylic Systems

The methodologies used for synthesizing this compound are related to those employed for other acetylenic dicarboxylic acids. The synthesis of the parent compound, acetylenedicarboxylic acid (butynedioic acid), serves as a foundational example. It was first described in 1877 and is commonly prepared by the dehydrobromination of α,β-dibromosuccinic acid. wikipedia.org The reaction uses potassium hydroxide in an alcohol solvent, followed by acidification with sulfuric acid. wikipedia.orgorgsyn.org The yield for this process is reported to be in the range of 73-88%. orgsyn.org

Chemical Reactivity and Mechanistic Transformations of 5 Decynedioic Acid

Reactions Involving the Alkyne Moiety

The internal alkyne group is a site of high electron density, making it susceptible to various addition and oxidative reactions.

Oxidative Transformations

While the prompt mentions osmium tetroxide as an example for oxidative transformation, it is important to note that osmium tetroxide is generally unreactive with alkynes under conditions typically used for dihydroxylating alkenes. masterorganicchemistry.comskku.edu However, other powerful oxidizing agents readily react with the alkyne in 5-decynedioic acid, typically leading to the cleavage of the carbon-carbon triple bond.

Strong oxidation, using reagents such as ozone (O₃) or hot, basic potassium permanganate (B83412) (KMnO₄), results in the complete cleavage of the alkyne bond. msu.edulibretexts.orgorgoreview.comjove.com For an internal alkyne like that in this compound, this oxidative cleavage breaks the ten-carbon chain at the site of the triple bond, yielding two molecules of carboxylic acids. msu.eduorgoreview.comopenochem.org Specifically, the oxidation of this compound produces two molecules of glutaric acid. This type of reaction is historically significant for structure determination, as the identity of the cleavage products reveals the original position of the triple bond. orgoreview.com

Under gentler, neutral conditions, potassium permanganate can oxidize alkynes to form a vicinal dicarbonyl compound, in this case, a diketone. libretexts.org

| Oxidizing Agent | Conditions | Product(s) of this compound Oxidation |

| Ozone (O₃), then H₂O | Reductive or oxidative workup | Glutaric acid |

| Potassium Permanganate (KMnO₄) | Hot, basic | Glutaric acid (as carboxylate salt) |

| Potassium Permanganate (KMnO₄) | Neutral, aqueous | 5,6-dioxodecanedioic acid |

Catalytic Hydrogenation for Carbon Skeleton Analysis

Catalytic hydrogenation is a fundamental reaction for alkynes and a key method for determining a molecule's carbon framework. libretexts.orgmasterorganicchemistry.com In the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), this compound undergoes complete reduction. libretexts.orgjove.comyoutube.com The reaction involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond, first forming an alkene intermediate which is then rapidly reduced to an alkane. libretexts.orgjove.com

This process converts the alkyne moiety of this compound into a fully saturated alkyl chain, yielding decanedioic acid (commonly known as sebacic acid). The straightforward conversion to a simple, known saturated dicarboxylic acid confirms the linear ten-carbon skeleton of the original molecule.

| Reactant | Catalyst | Reagent | Product |

| This compound | Platinum (Pt), Palladium (Pd), or Nickel (Ni) | Hydrogen Gas (H₂) | Decanedioic acid (Sebacic acid) |

Mechanistic Studies of Addition Reactions to the Triple Bond

The triple bond of an alkyne is an electron-rich region, making it a nucleophile that can react with electrophiles. unacademy.comaakash.ac.in However, electrophilic addition to alkynes is generally slower than to alkenes. This reduced reactivity is attributed to the sp-hybridized carbons of the alkyne, which hold the π-electrons more tightly, and the formation of a relatively unstable vinyl cation intermediate. msu.edulumenlearning.com

The general mechanism for electrophilic addition to an alkyne like this compound involves the initial attack of the π bond on an electrophile (E⁺), forming a vinyl cation intermediate. This cation is then attacked by a nucleophile (Nu⁻). aakash.ac.inlibretexts.org

For example, the addition of a halogen like bromine (Br₂) proceeds via an initial electrophilic attack, which can form a bridged bromonium ion intermediate. unacademy.comlibretexts.org Subsequent backside attack by a bromide ion (Br⁻) leads to the anti-addition product, a dibromoalkene. libretexts.orgopenochem.org If excess halogen is present, a second addition reaction can occur, yielding a tetrahaloalkane. libretexts.orgopenochem.org

Reactions of the Carboxylic Acid Functionalities

The two carboxylic acid groups at the termini of the this compound chain undergo reactions typical of this functional group, including conversion to esters and amides, and in some cases, decarboxylation.

Esterification and Amidation Strategies

The carboxylic acid groups of this compound can be readily converted to esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). chemistrysteps.combyjus.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. chemistrysteps.comorganic-chemistry.org Reacting this compound with two equivalents of an alcohol (R-OH) yields a diester.

Amidation: The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, coupling agents are employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine to form the amide bond. chemistrysteps.comlibretexts.orgpeptide.com More modern and efficient reagents like HATU have also been shown to be highly effective for coupling dicarboxylic acids with amines to produce diamides. researchgate.net

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Diester |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC, EDC, HATU) | Diamide |

Derivatization to Activated Carboxylic Acid Species (e.g., Acid Chlorides, Anhydrides)

The transformation of carboxylic acids into more reactive species is a cornerstone of organic synthesis, enabling the formation of esters, amides, and other acyl derivatives. For a dicarboxylic acid like this compound, this activation is crucial for its use as a monomer in polymerization reactions or as a precursor for more complex molecular architectures. The primary activated derivatives are acid chlorides and acid anhydrides, which are significantly more electrophilic than the parent carboxylic acid.

The conversion of this compound to its corresponding diacyl chloride, 5-decynedioyl chloride , is typically achieved by treatment with a variety of chlorinating agents. savemyexams.com Reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) are standardly employed for this purpose. thieme-connect.comyoutube.com The reaction with thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acid chloride. ntu.edu.sg Similarly, oxalyl chloride decomposes to gaseous byproducts (CO, CO₂, HCl), making it another effective choice. nih.gov These reactions convert both carboxylic acid functionalities into highly reactive acyl chloride groups. allen.in

The synthesis of acid anhydrides from this compound can proceed via two main pathways. The most common laboratory method involves the reaction of the pre-formed 5-decynedioyl chloride with a carboxylate salt, which can be generated from this compound itself by reaction with a base. allen.inopenstax.org This approach allows for the formation of symmetrical anhydrides. Alternatively, dicarboxylic acids can sometimes form cyclic anhydrides upon heating, particularly if a stable five- or six-membered ring can be formed. ntu.edu.sg However, for this compound, intramolecular cyclization to a monomeric cyclic anhydride (B1165640) would require the formation of a strained 10-membered ring, which is thermodynamically unfavorable. Instead, heating this compound, especially with a dehydrating agent like phosphorus pentoxide (P₄O₁₀) or acetic anhydride, would likely lead to the formation of polymeric anhydrides. allen.innumberanalytics.com

The table below summarizes common derivatization reactions for this compound.

| Target Derivative | Reagent(s) | General Reaction | Expected Product |

|---|---|---|---|

| 5-Decynedioyl Chloride | Thionyl Chloride (SOCl₂) | R(COOH)₂ + 2 SOCl₂ → R(COCl)₂ + 2 SO₂ + 2 HCl | ClOC(CH₂)₃C≡C(CH₂)₃COCl |

| 5-Decynedioyl Chloride | Oxalyl Chloride ((COCl)₂) | R(COOH)₂ + 2 (COCl)₂ → R(COCl)₂ + 2 CO + 2 CO₂ + 2 HCl | ClOC(CH₂)₃C≡C(CH₂)₃COCl |

| Polymeric Anhydride | Heat/Dehydrating Agent (e.g., P₄O₁₀) | n R(COOH)₂ → [-OC(CH₂)₃C≡C(CH₂)₃C(O)O(O)C-]n + n H₂O | A linear polyanhydride |

Intramolecular Cyclization and Macrocyclization Potential

The structure of this compound, a ten-carbon linear chain with a central alkyne and terminal carboxylic acid groups, presents an interesting scaffold for intramolecular cyclization and macrocyclization. The success of such reactions is highly dependent on reaction conditions and, often, on prior modification of the functional groups to facilitate ring closure.

Direct intramolecular reaction between the two carboxylic acid groups (e.g., to form a cyclic anhydride or a diketone) is challenging due to the high activation energy and unfavorable entropy associated with forming a 10-membered ring. Such reactions, when possible, typically require high-dilution conditions to minimize competing intermolecular polymerization.

A more viable approach to macrocyclization involves converting the carboxylic acid groups into functionalities amenable to modern cyclization methods. One of the most powerful techniques for forming macrocycles is Ring-Closing Metathesis (RCM) . organic-chemistry.orgmedwinpublishers.com To utilize RCM, this compound would first be derivatized into a diene. For instance, esterification with allyl alcohol would yield a diester bearing two terminal alkene groups. This precursor, under the influence of a ruthenium catalyst (e.g., Grubbs catalyst), could then undergo RCM to form a large unsaturated macrocyclic lactone, with the expulsion of ethene driving the reaction forward. organic-chemistry.org This strategy is widely used to create cyclic structures that are otherwise difficult to access. nih.gov

Another potential pathway involves the internal alkyne. While not a terminal alkyne suitable for standard alkyne metathesis, it could participate in transition-metal-catalyzed cyclization reactions. For example, intramolecular hydrofunctionalization reactions, where a nucleophile from one end of the molecule adds across the alkyne, can be promoted by various metal catalysts. chinesechemsoc.org Furthermore, strategies involving the formation of large rings by linking two or more monomer units are common. In this context, the activated derivatives of this compound, such as 5-decynedioyl chloride , could be reacted with a difunctional linker molecule (e.g., a diamine or a diol) under high dilution to favor the formation of a monomeric macrocycle over a linear polymer. nih.gov

The feasibility of cyclization can also be influenced by structural modifications that promote ring closure, a concept known as the Thorpe-Ingold effect. wikipedia.org This effect describes how gem-dialkyl substitution on the backbone of a linear precursor can kinetically favor cyclization by restricting conformational freedom and bringing the reactive ends closer together. researchgate.netlucp.net While not applicable to the parent this compound, synthesizing derivatives with substitution on the α-carbons to the carboxyl groups could enhance the yield of macrocyclization.

The table below outlines hypothetical strategies for the macrocyclization of this compound.

| Cyclization Strategy | Required Derivatization of this compound | Key Reagents/Catalysts | Potential Macrocyclic Product Type |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Esterification with allyl alcohol to form a di-allyl ester | Grubbs Catalyst (Ruthenium-based) | Unsaturated Macrolactone |

| Macrolactonization | Conversion to a hydroxy acid (e.g., by selective reduction of one carboxyl group) | Yamaguchi or Shiina macrolactonization reagents | Macrolactone |

| Macrolactamization | Conversion to an amino acid (e.g., via Curtius rearrangement of one carboxyl group) | Peptide coupling reagents (e.g., HATU, HOBt) | Macrolactam |

| Intermolecular Cyclization | Conversion to 5-decynedioyl chloride | A difunctional linker (e.g., a diamine or diol) under high dilution | Macrocyclic Diester or Diamide |

Biosynthetic Pathways and Metabolic Intermediacy of Acetylenic Lipids

Integration into broader Fatty Acid and Lipid Metabolism

The biosynthesis of acetylenic lipids, including 5-decanedioic acid, is intricately linked to general fatty acid and lipid metabolism. nih.gov These specialized lipids are derived from common fatty acid and polyketide precursors. nih.gov The primary hub for the synthesis of acetylenic bonds and other modified lipids is the endoplasmic reticulum. nih.gov Here, the substrates are typically conjugated to phosphatidylcholine. nih.gov

Fatty acids themselves are hydrocarbon chains with a carboxyl group. openstax.org Their synthesis involves the elongation of an acetyl-CoA primer with malonyl-CoA groups. omu.edu.tr These fatty acids can be either saturated, containing only single bonds, or unsaturated, with one or more double bonds. openstax.org They are fundamental components of various lipid classes, including triglycerides, which serve as long-term energy stores, and phospholipids, which form the structural basis of all cellular membranes. wikipedia.org

The metabolism of fatty acids is broadly divided into anabolic processes, where they act as building blocks, and catabolic processes, which generate energy, primarily as ATP. wikipedia.org Fatty acid oxidation occurs in multiple cellular compartments, including the mitochondria (beta-oxidation), peroxisomes (alpha- and beta-oxidation), and the endoplasmic reticulum (omega-oxidation). nih.gov Omega-oxidation is particularly relevant as it produces dicarboxylic acids. nih.govnih.gov This pathway becomes more active under conditions of high lipid levels or when mitochondrial beta-oxidation is impaired. nih.gov The resulting dicarboxylic acids are further metabolized via peroxisomal beta-oxidation. nih.gov

The integration of acetylenic fatty acids into the broader lipid landscape is a complex process. For instance, in some plants, unusual fatty acids are preferentially stored as triacylglycerols in oil bodies. nih.gov The specific mechanisms that control the accumulation of these unusual fatty acids are an area of ongoing research. nih.gov Phospholipid acyl hydrolases may play a role in directing acetylenic fatty acids towards either degradation or the synthesis of other natural products. nih.gov

Enzymology of Acetylenic Bond Formation in Biological Systems

The formation of the characteristic carbon-carbon triple bond in acetylenic lipids is an enzymatic process catalyzed by a unique class of enzymes known as acetylenases. nih.gov These enzymes are a specialized group of desaturases. nih.govnih.gov

Two main hypotheses have been proposed for the biogenesis of the acetylenic bond:

Desaturation of an existing double bond: This theory suggests that an existing olefinic bond is further desaturated to form an alkyne. This process is thought to be catalyzed by an iron-containing enzyme and requires molecular oxygen. nih.govresearchgate.net

Elimination of an activated enol intermediate: This alternative pathway proposes the formation of an acetylenic group during the de novo synthesis of fatty acids. nih.gov

Research has led to the cloning and characterization of genes responsible for acetylene (B1199291) biosynthesis in various organisms, including plants, fungi, and bacteria. nih.govnih.gov A key discovery was the identification of a fatty acid desaturase (FAD) with the ability to convert an olefinic bond into an acetylenic bond. nih.gov This enzyme, often referred to as an acetylenase, is distinct from typical desaturases that only introduce double bonds. nih.gov For example, the Crep1 enzyme is a bifunctional acetylenase that can catalyze the formation of a triple bond. nih.gov These acetylenases are often membrane-bound, non-heme diiron enzymes. nih.gov

The activity of acetylenases can be influenced by several factors, including the number of enzyme transcripts, the availability of unsaturated substrates, product degradation, and the specific type of lipid to which the fatty acid is attached. nih.gov

| Enzyme Class | Function | Key Characteristics | References |

|---|---|---|---|

| Acetylenares | Catalyzes the formation of a carbon-carbon triple bond. | A unique group of desaturases; often membrane-bound, non-heme diiron enzymes. | nih.gov |

| Fatty Acid Desaturases (FADs) | Introduce double bonds into fatty acid chains. Some specialized FADs function as acetylenases. | Require molecular oxygen and a source of electrons (e.g., NADH or NADPH). | nih.gov |

Postulated Metabolic Fate and Biotransformation of 5-Decynedioic Acid

While the precise metabolic fate of 5-decanedioic acid in humans is not fully elucidated, its structure as a dicarboxylic acid suggests it would enter the dicarboxylic acid metabolism pathway. nih.gov Dicarboxylic acids are typically metabolized through peroxisomal β-oxidation, which shortens the carbon chain and produces acetyl-CoA. nih.gov This pathway is particularly active when there is a high influx of fatty acids or when mitochondrial fatty acid oxidation is compromised. nih.gov

The presence of an acetylenic bond in 5-decanedioic acid introduces a unique structural feature that may influence its metabolism. The biotransformation of acetylenic compounds can involve various reactions. For example, the triple bond can undergo oxidative cleavage. researchgate.net

Mechanistic Investigations of Biological Interactions and Molecular Modulation

Enzyme Interaction and Inhibition Mechanisms

Polyacetylenes are known to interact with and modulate the activity of various enzymes, playing a role in processes such as inflammation.

Studies have demonstrated that certain polyacetylenes can inhibit key enzymes involved in physiological and pathophysiological processes. A significant area of research has been their effect on enzymes related to inflammation and triglyceride synthesis.

Polyacetylenes have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. preprints.orgmdpi.com Falcarindiol (B120969), a C17 polyacetylene, has been identified as an effective inhibitor of both COX-1 and COX-2. researchgate.net Specifically, falcarindiol has a reported IC₅₀ value of 0.3 µM for COX-1 inhibition. researchgate.net Other polyacetylenes like falcarinol (B191228) and panaxydiol (B157409) also significantly inhibit the mRNA expression of COX-2, although their activity is reportedly less than that of falcarindiol. researchgate.net

In addition to their anti-inflammatory potential, polyacetylenes have been noted for their inhibitory action on acyl-CoA:diacylglycerol acyltransferase (DGAT), a crucial enzyme in the final step of triglyceride synthesis. researchgate.netahajournals.org The inhibition of DGAT1 is being explored as a therapeutic strategy for obesity and type 2 diabetes. ahajournals.orgnih.gov While several natural compounds are known to inhibit DGAT activity in vitro, the specific action of most polyacetylenes on DGAT isoforms like DGAT1 and DGAT2 remains an area for further investigation. ahajournals.org

| Polyacetylene | Target Enzyme | Reported Effect | IC₅₀ Value |

|---|---|---|---|

| Falcarindiol | Cyclooxygenase-1 (COX-1) | Inhibition | 0.3 µM researchgate.net |

| Falcarindiol | Cyclooxygenase-2 (COX-2) | Inhibition researchgate.net | Not Specified |

| Falcarinol | Cyclooxygenase-2 (COX-2) | Inhibition of mRNA expression researchgate.net | Not Specified |

| Panaxydiol | Cyclooxygenase-2 (COX-2) | Inhibition of mRNA expression researchgate.net | Not Specified |

| General Polyacetylenes | Acyl-CoA:diacylglycerol acyltransferase (DGAT) | Inhibitory Action researchgate.netahajournals.org | Not Specified |

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The inhibition can be reversible or irreversible, and reversible inhibitors are further classified based on their mechanism of action. wikipedia.orglibretexts.org

Competitive Inhibition: In this type of inhibition, the inhibitor molecule resembles the normal substrate and competes for the same active site on the enzyme. wikipedia.orgwikipedia.org The binding is reversible, and the inhibition can be overcome by increasing the substrate concentration. wikipedia.org Competitive inhibition results in an increase in the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). wikipedia.orgwikipedia.org An example is the action of sulfanilamide, which competes with p-aminobenzoic acid for the active site of dihydropteroate (B1496061) synthetase in bacteria. medcraveonline.com

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. libretexts.org This binding can occur whether the substrate is bound to the enzyme or not. libretexts.org The inhibitor's binding alters the enzyme's conformation, reducing its catalytic efficiency. libretexts.org In this case, Vₘₐₓ is decreased, but Kₘ remains unchanged. sigmaaldrich.com

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. wikipedia.org This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex. libretexts.org Uncompetitive inhibition leads to a decrease in both Vₘₐₓ and Kₘ. wikipedia.orgsigmaaldrich.com

Irreversible Inhibition: An irreversible inhibitor typically forms a stable, covalent bond with the enzyme, permanently inactivating it. wikipedia.orglibretexts.org This type of inhibition is not dependent on substrate concentration. Some tightly binding non-covalent inhibitors can also be effectively irreversible. wikipedia.org

While polyacetylenes like falcarindiol are known to inhibit COX enzymes, the specific type of inhibition (e.g., competitive, non-competitive) is not extensively detailed in the available literature. However, it is noted that some fatty acid inhibitors that block prostaglandin (B15479496) synthesis act as competitive inhibitors, suggesting a potential mechanism for structurally related polyacetylenes. wikipedia.org

| Inhibition Type | Inhibitor Binding Site | Effect on Kₘ | Effect on Vₘₐₓ |

|---|---|---|---|

| Competitive | Active site (competes with substrate) wikipedia.org | Increases wikipedia.org | Unchanged wikipedia.org |

| Non-Competitive | Allosteric site (binds to E or ES complex) libretexts.org | Unchanged sigmaaldrich.com | Decreases sigmaaldrich.com |

| Uncompetitive | Enzyme-Substrate (ES) complex only wikipedia.org | Decreases wikipedia.org | Decreases wikipedia.org |

| Irreversible | Often active site (covalent bond) libretexts.org | Kinetics not described by Kₘ/Vₘₐₓ |

Cellular Pathway Perturbations and Molecular Targets

The interaction of polyacetylenes with enzymes can lead to disruptions or modulations of key cellular signaling cascades, affecting cellular responses like inflammation and growth.

Cell signaling is the process where a signal is transmitted through a cell, often via a series of molecular events known as a signaling pathway. wikipedia.org Polyacetylenes have been shown to perturb these pathways, particularly those related to inflammation.

A key mechanism for the anti-inflammatory action of polyacetylenes is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.com The expression of the COX-2 enzyme, a major player in inflammatory prostaglandin production, is dependent on NF-κB activation. preprints.orgmdpi.com By inhibiting COX-2, polyacetylenes like falcarinol effectively modulate this signaling cascade, leading to a reduction in the inflammatory response. preprints.orgmdpi.com

Furthermore, some polyacetylenes can activate the Keap1–Nrf2 signaling pathway, which induces the formation of anti-inflammatory and protective phase 2 enzymes. researchgate.net This represents another route through which these compounds can exert a modulating effect on cellular stress and inflammatory responses.

The biological effects of a compound are often initiated by its binding to a specific receptor or protein. For polyacetylenes, some specific binding events have been identified.

Certain aliphatic C17-polyacetylenes, such as cicutoxin (B1197497) and oenanthotoxin, have been shown to interact with γ-aminobutyric acid type-A (GABA-A) receptors. researchgate.net These receptors are ligand-gated ion channels that are a major site of inhibitory neurotransmission in the central nervous system.

Additionally, falcarinol-type polyacetylenes have been suggested to act as ligands for the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma). researchgate.net PPARγ is a transcription factor that plays a central role in regulating cell growth, differentiation, and metabolism. researchgate.net Binding to such nuclear receptors allows these compounds to directly influence gene expression. nih.gov

Based on the available research, no specific receptor or protein binding events have been reported for 5-Decynedioic acid itself.

Advanced Analytical Chemistry for Characterization and Quantification

Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass spectrometry is a cornerstone technique for the structural analysis of organic molecules like 5-decynedioic acid. currenta.de It works by ionizing the compound and then measuring the mass-to-charge ratio of the resulting ions and their fragments, which provides a molecular fingerprint. nih.gov

High-Resolution Mass Spectrometry in Metabolite Characterization

High-resolution mass spectrometry (HRMS) is instrumental in the characterization of metabolites, including dicarboxylic acids. researchgate.net HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.comumb.edu This precision allows for the determination of the elemental composition of the parent molecule and its fragments, a critical step in identifying unknown compounds and confirming the structure of known ones like this compound. currenta.dechromatographyonline.com The high resolving power of these instruments is crucial for separating ions with very similar mass values, which is particularly important when analyzing complex biological samples where numerous compounds may be present. umb.edu In metabolite profiling, HRMS can help distinguish between the target analyte and interfering compounds from the biological matrix. nih.gov

Fragmentation Pattern Analysis for Triple Bond Positional Assignment

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the position of double or triple bonds within a molecule. nih.gov In this method, the precursor ion of the analyte is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide detailed structural information. currenta.de While specific fragmentation patterns for this compound are not extensively detailed in the provided results, the general principles of alkyne fragmentation can be applied. Cleavage at the bonds adjacent to the triple bond (allylic cleavage) and other characteristic fragmentation pathways can help to pinpoint the location of the C≡C bond. nih.gov Derivatization of the carboxylic acid groups can also be employed to create more predictable and informative fragmentation patterns, aiding in the structural elucidation. nih.govnih.gov

Coupling with Gas Chromatography (GC-MS) for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgthermofisher.com For dicarboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. oup.com This typically involves converting the carboxylic acid groups into esters, such as methyl or butyl esters. oup.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. innovatechlabs.com Each separated component then enters the mass spectrometer, where it is ionized and detected, allowing for both identification and quantification. wikipedia.orgthermofisher.com GC-MS is considered a "gold standard" for the specific identification of substances in complex mixtures due to its high specificity. wikipedia.org

Application of Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a synergistic technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like dicarboxylic acids, often without the need for derivatization. thermofisher.com In LC-MS, the sample is separated by the LC system, and the eluting components are introduced into the mass spectrometer's ion source, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). wikipedia.orgthermofisher.com LC-MS/MS, which involves tandem mass spectrometry, enhances selectivity and is invaluable for analyzing complex samples and distinguishing between isomers. mdpi.commdpi.com This technique is widely applied in metabolomics, proteomics, and pharmaceutical analysis. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the transmittance or absorbance of radiation versus the wavenumber (cm⁻¹), revealing the characteristic absorption bands of different functional groups. specac.com

For this compound, the IR spectrum would be expected to show the following key absorptions:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. specac.comlibretexts.org

C=O Stretch: A strong, sharp absorption band between 1680-1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. specac.comlibretexts.org

C-O Stretch: An absorption in the 1210-1320 cm⁻¹ range is indicative of the C-O single bond in the carboxylic acid. libretexts.org

C≡C Stretch: A weak, sharp absorption band in the region of 2100-2260 cm⁻¹ would indicate the presence of the internal alkyne (carbon-carbon triple bond). utdallas.edulibretexts.org

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Carbonyl | C=O stretch | 1680-1760 | Strong, Sharp |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

| Alkyne | C≡C stretch | 2100-2260 | Weak to Medium |

Data compiled from general IR spectroscopy principles. utdallas.eduspecac.comlibretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Analysis (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. wikipedia.org It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.orglibretexts.org The two most common types are ¹H-NMR and ¹³C-NMR.

¹H-NMR (Proton NMR): This technique provides information about the different types of protons (hydrogen atoms) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to see signals for the protons on the carbons adjacent to the carboxylic acids and the protons on the carbons adjacent to the triple bond, as well as the other methylene (B1212753) protons in the aliphatic chain.

¹³C-NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect signals for the carbonyl carbons of the carboxylic acids, the sp-hybridized carbons of the alkyne, and the various sp³-hybridized carbons of the methylene groups in the chain. The chemical shifts are indicative of the carbon's environment. For example, the carbonyl carbons would appear far downfield (at a high chemical shift), while the aliphatic carbons would be upfield.

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further establish the connectivity between protons and carbons, confirming the complete structure of this compound. wikipedia.orgmdpi.com

Table 2: Predicted NMR Chemical Shifts for this compound

| Atom | Spectroscopy Type | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| COOH | ¹³C-NMR | ~175-185 | Carbonyl carbon chemical shifts are typically in this range. chemicalbook.com |

| -C≡C- | ¹³C-NMR | ~70-90 | sp-hybridized carbons of an internal alkyne. |

| -CH₂-COOH | ¹³C-NMR | ~30-40 | Methylene carbon adjacent to a carbonyl group. |

| -CH₂-C≡ | ¹³C-NMR | ~15-25 | Methylene carbon adjacent to an alkyne. |

| -CH₂- | ¹³C-NMR | ~20-35 | Other methylene carbons in the chain. |

| COOH | ¹H-NMR | ~10-13 | Acidic proton, often a broad singlet. |

| -CH₂-COOH | ¹H-NMR | ~2.2-2.6 | Protons alpha to a carbonyl group. |

| -CH₂-C≡ | ¹H-NMR | ~2.1-2.4 | Protons alpha to an alkyne. |

| -CH₂- | ¹H-NMR | ~1.3-1.7 | Other methylene protons in the chain. |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. libretexts.orgcarlroth.comorganicchemistrydata.org

Chromatographic Separation Techniques

The characterization and quantification of this compound in various matrices rely on advanced chromatographic techniques. Due to its dicarboxylic acid nature, specific methodologies are employed to handle its polarity and ensure accurate analysis. This section details the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ion Exchange Chromatography (IEC) for the study of this compound.

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas chromatography is a powerful tool for the analysis of dicarboxylic acids, provided they are converted into more volatile derivatives prior to analysis. researchgate.net This derivatization step is crucial as it reduces the polarity of the carboxyl groups, decreases hydrogen bonding, and enhances thermal stability, making the analyte suitable for GC separation. nih.govsigmaaldrich.com

The most common derivatization techniques for dicarboxylic acids are silylation and esterification. researchgate.net Silylation, often employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. restek.comsigmaaldrich.com This process significantly increases the volatility of the compound. shimadzu.co.uk Esterification, for instance through the use of butanol-saturated HCl or BF3/butanol, converts the carboxylic acids into their corresponding esters, which are also more volatile. nih.govasm.org

For the analysis of this compound, the resulting volatile derivative would be injected into a GC system, typically equipped with a mass spectrometer (MS) for detection and identification. The separation is commonly achieved on a low-polarity capillary column, such as a DB-5MS or an SPB-1, which consists of a (5%-phenyl)-methylpolysiloxane stationary phase. nih.govtandfonline.com The mass spectrometer allows for the determination of the structure based on the fragmentation pattern of the derivatized molecule. chalmers.sejst.go.jp For instance, the mass spectrum of the trimethylsilyl derivative of this compound would exhibit characteristic ions that confirm its molecular weight and structure. chalmers.se

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Value/Condition |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) restek.com |

| GC Column | DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium tandfonline.com |

| Injector Temperature | 250 °C tandfonline.com |

| Oven Temperature Program | Initial 50°C, ramp at 7°C/min to 280°C, hold for 8 min researchgate.net |

| Detector | Mass Spectrometer (MS) chalmers.se |

| Ionization Mode | Electron Ionization (EI) jst.go.jp |

This table presents a hypothetical set of parameters based on common methodologies for dicarboxylic acid analysis and is not from a single, specific study on this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of dicarboxylic acids like this compound, offering the advantage of analyzing the compound without prior derivatization. researchgate.net It is widely used for both the purification of the compound from complex mixtures and its precise quantification. jyu.finih.gov

Reversed-phase HPLC is the most common mode used for the separation of organic acids. libretexts.org In this setup, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. libretexts.orgjrespharm.com The mobile phase usually consists of an aqueous buffer, such as a phosphate (B84403) buffer or a dilute acid like formic acid, mixed with an organic solvent like acetonitrile (B52724) or methanol. libretexts.orgnacalai.com The pH of the mobile phase is a critical parameter that influences the retention of dicarboxylic acids by controlling their degree of ionization. shimadzu.co.uk

For purification purposes, preparative HPLC is employed. nih.govwarwick.ac.uk This involves using larger columns and higher flow rates to isolate larger quantities of the target compound. The fractions containing the purified this compound are collected as they elute from the column. nih.gov Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. jyu.fi Detection is often performed using a UV detector, as the carboxylic acid functional group absorbs UV light at low wavelengths (around 210 nm). sielc.com

Table 2: Example HPLC Conditions for the Analysis of this compound

| Parameter | Typical Value/Condition |

| HPLC System | Agilent 1200 series or similar researchgate.net |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) jrespharm.com |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) libretexts.org |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

| Detector | UV at 210 nm sielc.com |

| Injection Volume | 10 µL sigmaaldrich.com |

This table provides a representative set of HPLC conditions based on general methods for organic acid analysis and is not derived from a specific study on this compound.

Theoretical and Computational Chemistry Approaches to 5 Decynedioic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like 5-decynedioic acid. acs.orgnih.gov These methods allow for the determination of key electronic properties that govern the molecule's stability and reactivity.

For dicarboxylic acids, the electronic structure is significantly influenced by the two carboxylic acid groups and the nature of the hydrocarbon chain separating them. rsc.org In this compound, the central carbon-carbon triple bond introduces a region of high electron density and specific electronic characteristics. DFT calculations can be used to model the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. These parameters are crucial for predicting the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. mdpi.com

Computational studies on similar molecules, such as other dicarboxylic acids and alkynes, provide a framework for understanding this compound. For instance, research on the electronic structure of tetra(carboxylic acid)phenyleneethynylene dyes has shown how geometric modifications and interactions with other species can alter their electronic and optical properties. nih.gov Similarly, studies on 2-aryl-1,2,3-triazol-5-carboxylic acids have detailed the charge distribution and bond characteristics, which are influenced by the interplay between the carboxylic acid group and the aromatic system. mdpi.com For this compound, the electron-withdrawing nature of the carboxylic acid groups would influence the electron density of the alkyne bond.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Systems |

| HOMO | Localized primarily on the alkyne triple bond. | In alkynes, the π-orbitals of the triple bond are typically the highest in energy. |

| LUMO | Distributed over the carboxylic acid groups. | The π* orbitals of the C=O bonds in carboxylic acids are low-lying unoccupied orbitals. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. | The separation of the electron-rich alkyne and electron-withdrawing carboxyl groups would define this gap. |

| Dipole Moment | Non-zero, with directionality influenced by the conformation of the carboxylic acid groups. | The polar C=O and O-H bonds create local dipoles, the vector sum of which determines the molecular dipole moment. |

Note: This table is predictive and based on general principles of quantum chemistry and data from related compounds. Specific values would require dedicated DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the butyl chains flanking the rigid alkyne core of this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. organicchemistrytutor.com By simulating the atomic motions over time, MD can reveal the preferred conformations and the dynamics of their interconversion. core.ac.uk

For long-chain dicarboxylic acids, MD simulations have shown how the interplay between the hydrophilic carboxylic acid head groups and the hydrophobic hydrocarbon tail dictates their behavior, particularly at interfaces. researchgate.netucr.edu A study on dodecanedioic acid at a hexane/water interface revealed that the two carboxyl groups tend to anchor to the aqueous phase, while the carbon backbone lies relatively parallel to the interface. researchgate.net This suggests that this compound in a similar environment would adopt conformations that maximize the interaction of its polar ends with a polar medium.

The conformational analysis of this compound would focus on the rotational freedom around the C-C single bonds of the butyl groups. The rigid alkyne unit imposes a linear constraint in the center of the molecule. Key dihedral angles would be monitored during an MD simulation to identify the most populated conformational states. The relative energies of these conformers can then be calculated to determine their stability. ethz.ch

Table 2: Potential Low-Energy Conformations of this compound

| Conformation | Description | Predicted Relative Stability |

| Linear/Extended | The hydrocarbon chains are in an all-trans arrangement, leading to a largely linear molecule. | Likely to be a low-energy conformation in the gas phase or non-polar solvents. |

| Bent/Folded | The flexible chains fold back, potentially allowing for intramolecular hydrogen bonding between the two carboxylic acid groups. | Could be a stable conformation, particularly in non-polar environments. |

| U-shaped | Both carboxylic acid groups are oriented in the same direction, a conformation relevant for binding to surfaces or in crystal packing. | The stability would be highly dependent on the environment. researchgate.net |

Note: The relative stability of these conformations is an estimation and would be influenced by the solvent and temperature, which can be explicitly modeled in MD simulations.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and for identifying the structural features that give rise to specific spectral signals.

Anharmonic DFT calculations have proven to be highly effective in reproducing and interpreting the near-infrared (NIR) spectra of saturated and unsaturated carboxylic acids. acs.orgresearchgate.netacs.org These studies have shown that specific spectral features can be correlated with the presence of C=C double bonds and the formation of hydrogen-bonded dimers. acs.orgresearchgate.net For this compound, similar computational approaches could predict its characteristic vibrational frequencies. The C≡C triple bond stretch would be a prominent feature in the IR and Raman spectra, with its exact position influenced by the molecular environment. The vibrational modes of the carboxylic acid groups, particularly the O-H and C=O stretching frequencies, would be sensitive to hydrogen bonding and dimerization.

Table 3: Predicted Key Spectroscopic Features for this compound

| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift Range (Approximate) | Structural Origin |

| Infrared (IR) | C≡C stretch | 2100-2260 cm⁻¹ | Alkyne triple bond |

| C=O stretch (monomer) | 1750-1770 cm⁻¹ | Carboxylic acid carbonyl | |

| C=O stretch (dimer) | 1680-1710 cm⁻¹ | Hydrogen-bonded carboxylic acid carbonyl | |

| O-H stretch (dimer) | 2500-3300 cm⁻¹ (broad) | Hydrogen-bonded hydroxyl group | |

| Raman | C≡C stretch | 2100-2260 cm⁻¹ (strong) | Alkyne triple bond |

| ¹³C NMR | Alkyne carbons | 65-90 ppm | -C≡C- |

| Carboxyl carbons | 170-185 ppm | -COOH |

Note: The predicted ranges are based on typical values for these functional groups. Precise values would be obtained from specific computational predictions.

In Silico Modeling of Reactivity and Interaction Mechanisms

In silico modeling encompasses a range of computational techniques used to predict how a molecule will interact with other chemical species or biological systems. uni-koblenz.denih.govnih.gov For this compound, this could involve modeling its reactivity in chemical reactions or its binding to a receptor.

The reactivity of the alkyne in this compound can be computationally explored. For example, DFT calculations can model the transition states of reactions such as additions across the triple bond or deprotonation of the carboxylic acid groups. acs.orgchemrxiv.orgrsc.org Studies on the reactivity of other alkynes have shown that factors like ring strain or the electronic nature of substituents can significantly influence their chemical behavior. researchgate.netnih.gov The presence of two carboxylic acid groups in this compound could influence its participation in polymerization reactions or its ability to chelate metal ions.

Molecular docking and MD simulations can be used to model the interaction of this compound with biological targets. nih.govnih.gov Given that some dicarboxylic acids have roles in metabolic pathways or exhibit biological activity, in silico models could screen for potential protein binding partners for this compound. asm.orgnih.gov For instance, in silico screening of dicarboxylic acids has been used to assess their potential for cocrystallization with active pharmaceutical ingredients, a strategy to improve drug properties. researchgate.netnih.gov Such models would analyze the electrostatic and van der Waals interactions, as well as hydrogen bonding, between this compound and a binding site.

Table 4: Potential In Silico Modeling Applications for this compound

| Modeling Application | Computational Method | Predicted Outcome/Insight |

| Chemical Reactivity | DFT (Transition State Search) | Reaction energy barriers and pathways for reactions at the alkyne or carboxyl groups. acs.org |

| Polymerization Potential | Reactive Molecular Dynamics | Simulation of the initial steps of polymerization through the functional groups. |

| Protein Binding | Molecular Docking, MD Simulations | Identification of potential binding modes and estimation of binding affinity to a target protein. nih.gov |

| Self-Assembly | Molecular Dynamics | Prediction of how molecules of this compound might aggregate or form ordered structures. researchgate.net |

Synthetic Utility and Applications As a Chemical Building Block

Precursor in the Synthesis of Organic Intermediates and Target Molecules

The presence of two distinct reactive sites—the carboxylic acid groups and the internal alkyne—makes 5-decynedioic acid a versatile precursor for a range of organic intermediates and target molecules. The dicarboxylic acid functionality is a common feature in molecules used as building blocks for creating larger compounds. mdpi.com The reactivity of each functional group can be selectively addressed to build molecular complexity.

The carboxylic acid groups can undergo standard transformations, such as esterification, reduction to alcohols (to form 5-decyne-1,10-diol), or conversion to acyl chlorides or amides. savemyexams.com These reactions are fundamental in organic synthesis for creating a wide array of derivatives. For instance, amidation reactions with various amines can lead to the synthesis of diverse diamides with specific properties. rsc.org

The internal alkyne moiety offers further synthetic possibilities. It can be selectively hydrogenated to produce either the corresponding (Z)-alkene ((Z)-5-decenedioic acid) using Lindlar's catalyst or the (E)-alkene ((E)-5-decenedioic acid) via a dissolving metal reduction. Complete hydrogenation yields the fully saturated decanedioic acid. The triple bond can also undergo oxidation; for example, treatment with osmium tetroxide can produce a vicinal diketone, a reaction that has been used to confirm the position of the triple bond in the molecule's structure. nih.gov Furthermore, the alkyne can participate in cycloaddition reactions. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is standard for terminal alkynes, internal alkynes can participate in similar ligations, such as Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), to form substituted triazoles. idtdna.comacs.org

These transformations allow this compound to serve as a starting material for molecules with precisely controlled stereochemistry and functionality, making it a useful precursor in multi-step synthetic routes. youtube.com

| Functional Group | Potential Chemical Transformation | Resulting Structure/Intermediate |

|---|---|---|

| Carboxylic Acid (-COOH) | Amidation (with a primary amine, R-NH₂) | Diamide |

| Esterification (with an alcohol, R-OH) | Diester | |

| Reduction (e.g., with LiAlH₄) | Diol (5-decyne-1,10-diol) | |

| Internal Alkyne (-C≡C-) | Partial Hydrogenation (e.g., Lindlar's catalyst) | (Z)-Alkene (cis) |

| Full Hydrogenation (e.g., H₂/Pd-C) | Alkane | |

| Oxidation (e.g., OsO₄, then NMO) | vic-Diketone |

Contribution to Polymer Chemistry and Material Science

In polymer chemistry, dicarboxylic acids are fundamental monomers for producing condensation polymers such as polyesters and polyamides. savemyexams.comlibretexts.org this compound, with its two terminal carboxylic acid groups, can function as an aliphatic dicarboxylic acid monomer. Its polymerization with co-monomers like diols or diamines can lead to the formation of novel polymers whose backbones contain an alkyne functionality.

The synthesis of polyesters is typically achieved through a polycondensation reaction between a diacid and a diol. libretexts.orgsavemyexams.com By reacting this compound with a diol such as ethane-1,2-diol, a polyester (B1180765) with an internal alkyne in each repeating unit could be synthesized. Similarly, direct polycondensation with a diamine, like 1,6-diaminohexane, would produce an alkyne-functionalized polyamide, analogous to the synthesis of nylons. nih.govlibretexts.orgchemguide.co.uk

The incorporation of the rigid alkyne unit into the polymer backbone is expected to influence the material's properties significantly. It could enhance thermal stability and mechanical strength compared to polymers derived from saturated dicarboxylic acids. nih.gov Moreover, the triple bonds distributed along the polymer chain represent reactive sites for post-polymerization modification. This could allow for cross-linking of the polymer chains to create thermoset materials or for grafting other molecules onto the polymer backbone, thereby tailoring the material for specialized applications in material science. nih.govrsc.org

| Monomer 1 | Co-Monomer | Polymer Type | Resulting Linkage | Unique Feature |

|---|---|---|---|---|

| This compound | Diol (e.g., Ethane-1,2-diol) | Polyester | Ester Link (-COO-) | Alkyne in polymer backbone |

| This compound | Diamine (e.g., 1,6-Diaminohexane) | Polyamide | Amide Link (-CONH-) | Alkyne in polymer backbone |

Chemical Modification for Specialized Reagents or Probes

The distinct functional groups of this compound make it an attractive scaffold for creating specialized reagents or probes for biological and chemical applications. The two carboxylic acid groups can be chemically modified to act as attachment points, while the internal alkyne can serve as a unique tag or reactive handle.

The carboxylic acid ends can be activated, for example, by converting them into N-hydroxysuccinimide (NHS) esters. These activated esters can then readily react with primary amines on biomolecules like proteins or on synthetic constructs to form stable amide bonds. genelink.com This makes this compound a potential homobifunctional cross-linking agent, capable of linking two molecules together with a ten-carbon, alkyne-containing spacer.

The internal alkyne is a particularly valuable feature for creating chemical probes. nih.gov While terminal alkynes are more commonly used in copper-catalyzed "click chemistry," internal alkynes can also undergo cycloaddition reactions, providing a bioorthogonal handle for attaching fluorescent dyes, biotin, or other reporter molecules. acs.orggenelink.com This allows for the selective labeling and detection of targets in complex biological systems. nih.gov Furthermore, the carbon-carbon triple bond possesses a unique vibrational signature in a region of the infrared and Raman spectrum that is relatively free from interference from biological molecules. This characteristic allows the alkyne to be used as a vibrational probe for spectroscopic studies.

Future Research Directions and Unaddressed Scientific Inquiries

Elucidation of Definitive Endogenous Biosynthetic Pathways

A primary unanswered question surrounding 5-decynedioic acid is its precise origin. Although detected in healthy adults, it is presumed to have a dietary source, yet no definitive experiments have been reported to confirm this hypothesis. nih.govnih.gov Future research must prioritize the elucidation of its biosynthetic pathway.

Key research questions include:

Dietary versus Endogenous Origin: Is this compound exclusively a metabolite of dietary precursors, or does an endogenous biosynthetic pathway exist in mammals? Isotopic labeling studies, where subjects are given a diet containing ¹³C-labeled potential precursors, could trace the origin of the urinary this compound.

Role of Gut Microbiota: The gut microbiome is a critical mediator of metabolism. Investigating whether specific gut bacteria can synthesize this compound from dietary fatty acids is a crucial avenue. This could involve in vitro fermentation studies with human fecal cultures and subsequent analysis for the compound.

Identification of Biosynthetic Enzymes: If an endogenous pathway is discovered, identifying the enzymes responsible is paramount. The biosynthesis of acetylenic bonds often involves desaturase or acetylenase enzymes acting on fatty acid substrates. nih.gov Research could focus on identifying novel desaturases with the specific regioselectivity required to introduce a triple bond at the C-5 position of a dicarboxylic acid precursor. nih.gov Techniques in plant and fungal natural product research, which have successfully identified many biosynthetic pathways, could serve as a model for these investigations. nih.gov

Comprehensive Mapping of Biological Roles and Molecular Mechanisms

Beyond its presence in urine, the biological function of this compound is entirely unknown. nih.govdss.go.th A comprehensive effort is required to map its potential roles and understand its molecular mechanisms of action.

Future investigations should focus on:

Metabolic Significance: Does this compound serve as a signaling molecule, a metabolic intermediate, or simply a metabolic byproduct? Studies on its effects on various cell types, such as adipocytes, hepatocytes, and immune cells, could reveal potential biological activities.

Enzyme Interactions: As a dicarboxylic acid, it may interact with enzymes involved in fatty acid metabolism or dicarboxylate transport. Screening this compound against a panel of enzymes, such as fatty acid synthases, desaturases, and mitochondrial carriers, could identify specific molecular targets.

Receptor Binding: Investigating whether this compound can bind to and activate nuclear receptors or G-protein coupled receptors involved in metabolic regulation is a promising area.

Development of Stereoselective Synthetic Methods for Analogues

The development of robust and stereoselective synthetic methods is essential for producing this compound and its analogues in sufficient quantities for biological testing. thieme.de Such methods would allow for the creation of structurally diverse molecules to probe structure-activity relationships.

Key areas for development include:

Stereocontrolled Synthesis: While this compound itself is achiral, the synthesis of chiral analogues (e.g., hydroxylated or alkylated derivatives) will require highly stereoselective methods. beilstein-journals.orgrsc.org This could involve asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions. thieme.de

Analogue Library Generation: Efficient synthetic routes would enable the creation of a library of analogues with variations in chain length, position of the alkyne, and functional groups at the termini. This library would be an invaluable tool for exploring the biological activity profile of this class of compounds.

Synthesis of Labeled Probes: The synthesis of isotopically labeled (e.g., ¹³C, ¹⁴C, ²H) or tagged (e.g., fluorescent, biotinylated) versions of this compound is crucial for metabolic tracing studies and for identifying binding partners through chemical biology approaches. thermofisher.com

Exploration of Novel Analytical Techniques for Enhanced Detection

The initial identification of this compound relied on mass spectrometry and infrared spectroscopy. nih.gov While effective, modern analytical techniques offer the potential for greatly enhanced sensitivity, selectivity, and throughput, which will be necessary for detailed biological studies. researchgate.netnih.gov

Future research should explore:

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) can provide highly sensitive and specific quantification of this compound and its metabolites in complex biological matrices like plasma, urine, and tissue extracts. nih.govgamanamspmvv.in

Chromatographic Separation: Developing optimized gas chromatography (GC) and liquid chromatography (LC) methods will be critical for separating this compound from its isomers, such as the co-identified 4-decynedioic acid, and other structurally related fatty acids. nih.govarchive.org

High-Throughput Screening: For screening large numbers of samples or for use in clinical settings, rapid and cost-effective analytical methods are needed. researchgate.netmdpi.com This could involve the development of specific immunoassays or biosensor-based detection platforms.

Investigating Chemical Biology Applications Beyond Current Understanding

The unique structure of this compound, featuring a central alkyne and terminal carboxylic acids, makes it an intriguing candidate for various chemical biology applications. nyas.orgrsc.org These applications extend beyond simply understanding its endogenous role and move towards using it as a tool to probe biological systems. mdpi.com

Promising areas for investigation include:

常见问题

Q. How can researchers ensure reproducibility when citing prior studies on this compound?

- Methodological Answer : Cross-validate methods using open-access datasets (e.g., PubChem BioAssay). Publish detailed supplemental materials, including raw NMR spectra and instrument calibration logs. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。